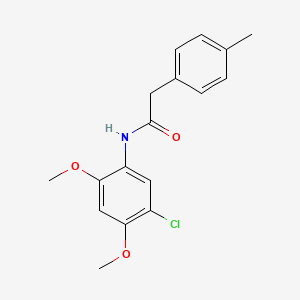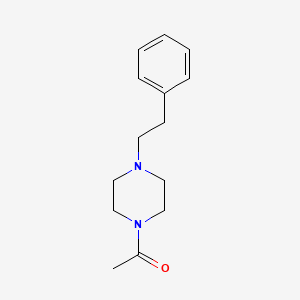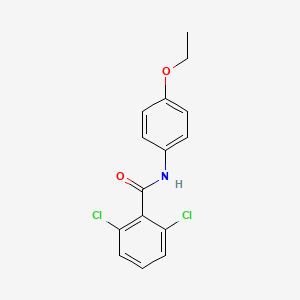![molecular formula C14H10ClN3O3S B5721083 3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5721083.png)
3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide, also known as N-(3-chlorophenyl)-N'-[(3-nitrophenyl)carbamothioyl]benzene-1,2-diamine, is a chemical compound that has been used in scientific research for various purposes. It is a member of the class of compounds known as sulfonamides, which have been used in medicine as antibacterial agents.
Mécanisme D'action
The mechanism of action of 3-chloro-3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide{[(3-nitrophenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. This leads to the inhibition of cell growth and proliferation, which is why the compound has potential as an anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide{[(3-nitrophenyl)amino]carbonothioyl}benzamide has biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-chloro-3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide{[(3-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its potential as an anticancer agent. It has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use as a therapeutic agent.
Orientations Futures
There are several future directions for research on 3-chloro-3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide{[(3-nitrophenyl)amino]carbonothioyl}benzamide. One area of research is the development of new drugs based on this compound. Researchers are exploring ways to modify the structure of the compound to improve its efficacy and reduce its toxicity. Another area of research is the investigation of the mechanism of action of the compound. Understanding how it works at the molecular level could lead to the development of new drugs with similar mechanisms of action. Finally, researchers are exploring the use of 3-chloro-3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide{[(3-nitrophenyl)amino]carbonothioyl}benzamide in combination with other drugs to improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 3-chloro-3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide{[(3-nitrophenyl)amino]carbonothioyl}benzamide involves the reaction of 3-chloroaniline with 3-nitrobenzenesulfonyl chloride in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with thiosemicarbazide to form the final compound. The synthesis method has been reported in several scientific journals, including the Journal of Organic Chemistry.
Applications De Recherche Scientifique
3-chloro-3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide{[(3-nitrophenyl)amino]carbonothioyl}benzamide has been used in scientific research for various purposes. One of the main applications is in the development of new drugs for the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been used in the development of new antibacterial agents, as sulfonamides have been shown to have antibacterial properties.
Propriétés
IUPAC Name |
3-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-10-4-1-3-9(7-10)13(19)17-14(22)16-11-5-2-6-12(8-11)18(20)21/h1-8H,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOOREBTLYJHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

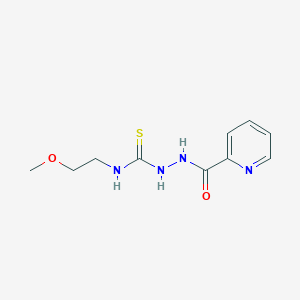
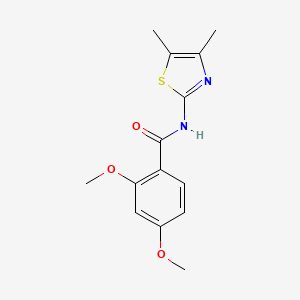
![3-(2-methoxyethyl)-6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721026.png)
![1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721029.png)
![5-(2-bromophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5721034.png)
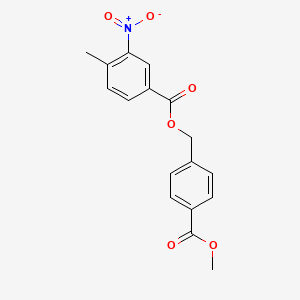
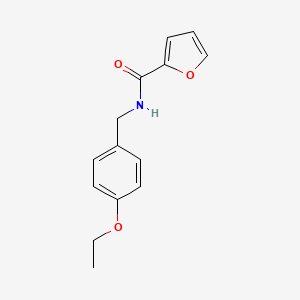
![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5721057.png)
![3-bromobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5721065.png)
